molecular formula C7H11N3O2 B2571645 2-(1-Methyl-1H-pyrazol-4-yl)-2-(methylamino)acetic acid CAS No. 1218519-32-4

2-(1-Methyl-1H-pyrazol-4-yl)-2-(methylamino)acetic acid

Cat. No.: B2571645
CAS No.: 1218519-32-4
M. Wt: 169.184
InChI Key: ONKSKYWQWGZOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methyl-1H-pyrazol-4-yl)-2-(methylamino)acetic acid is an organic compound that features a pyrazole ring and an amino acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)-2-(methylamino)acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino acid side chain. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.

    Amidation Reactions: Introduction of the amino acid side chain via amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis with optimization for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) may be used for purification.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)-2-(methylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)-2-(methylamino)acetic acid would depend on its specific interactions with biological targets. Typically, such compounds may:

    Bind to Enzymes: Inhibit or activate enzymatic activity.

    Interact with Receptors: Modulate receptor activity.

    Affect Cellular Pathways: Influence signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Pyrazol-4-yl)-2-(methylamino)acetic acid
  • 2-(1-Methyl-1H-pyrazol-3-yl)-2-(methylamino)acetic acid

Uniqueness

2-(1-Methyl-1H-pyrazol-4-yl)-2-(methylamino)acetic acid may exhibit unique properties due to the specific positioning of the methyl group on the pyrazole ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-(methylamino)-2-(1-methylpyrazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-8-6(7(11)12)5-3-9-10(2)4-5/h3-4,6,8H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKSKYWQWGZOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CN(N=C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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